molecular formula C20H23N3O4S B2498462 methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5-dimethylthiophene-3-carboxylate CAS No. 909009-06-9

methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2498462
CAS No.: 909009-06-9
M. Wt: 401.48
InChI Key: DQGPBJYTMFWQRT-UHFFFAOYSA-N
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Description

Methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Research in organic synthesis often focuses on developing new methods for constructing complex molecules, including heterocyclic compounds which are a cornerstone of medicinal chemistry and materials science. For example, studies on the synthesis of tetrahydronaphthalene derivatives from naphthalene demonstrate intricate steps that could be analogous to manipulating the quinoxalinyl component of the molecule (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003). Similarly, the development of [3 + 2] annulation strategies for synthesizing tetrasubstituted thiophenes highlights the potential for creating diverse scaffolds, possibly relevant to synthesizing or modifying the thiophene component of the compound (Sahu et al., 2015).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the design and synthesis of molecules with potential therapeutic effects are of paramount importance. The synthesis of complex quinolines and their derivatives for drug development processes demonstrates the relevance of incorporating heterocyclic cores similar to the quinoxalin-2-yl component of the compound (Tominaga, Luo, & Castle, 1994). These methodologies could be applied to modify or understand the biological interactions of the compound .

Mechanism of Action

Properties

IUPAC Name

methyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-9-6-13-14(7-10(9)2)22-18(25)15(21-13)8-16(24)23-19-17(20(26)27-5)11(3)12(4)28-19/h6-7,15,21H,8H2,1-5H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGPBJYTMFWQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C(=C(S3)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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